7-Bromo-3,4-dihydroisoquinoline hydrochloride
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Overview
Description
7-Bromo-3,4-dihydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride typically involves the bromination of 3,4-dihydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the isoquinoline ring. The brominated product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-3,4-dihydroisoquinoline hydrochloride can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Bromo-3,4-dihydroisoquinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It helps in understanding the biological activity of these compounds and their potential therapeutic applications .
Medicine: Its derivatives have shown promise in the treatment of diseases such as Parkinson’s and Alzheimer’s .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in neurotransmitter synthesis and metabolism.
Receptors: It can bind to receptors in the central nervous system, influencing neuronal activity and neurotransmission.
Comparison with Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 3,4-Dihydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness: 7-Bromo-3,4-dihydroisoquinoline hydrochloride is unique due to its specific bromination at the 7-position, which imparts distinct chemical and biological properties. This selective bromination allows for targeted interactions with molecular targets, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
7-bromo-3,4-dihydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGFYNFHUFUAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C=CC(=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632658 |
Source
|
Record name | 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16516-67-9 |
Source
|
Record name | 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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